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5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate is a specialized organic compound characterized by its unique chemical structure, which includes a chloro substituent and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 237.63 g/mol. This compound is known for its pungent odor and is classified as moisture sensitive, making it necessary to handle with care in controlled environments. The boiling point of this compound is around 239 °C, and it exhibits a density of 1.447 g/mL at 25 °C .
These reactions make it a versatile building block for synthesizing more complex organic molecules .
The biological activity of 5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate has been explored in various studies, particularly concerning its potential as an anticancer agent. Isothiocyanates are known for their ability to induce apoptosis in cancer cells and exhibit anti-inflammatory properties. The presence of the trifluoromethoxy group may enhance the compound's potency due to increased lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Several synthetic routes have been developed for producing 5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate:
Each method has its advantages, including yield efficiency and scalability .
5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate finds applications in various fields:
Interaction studies involving 5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate often focus on its binding affinity to various biological targets:
These interactions are critical for understanding the compound's mechanism of action and optimizing its use in therapeutic applications .
5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | C8H3ClF3N | Anticancer properties | Trifluoromethyl group enhances lipophilicity |
| 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | C8H3ClF3N | Similar anticancer activity | Different substitution pattern on phenyl ring |
| 2-Bromo-5-(trifluoromethyl)phenyl isothiocyanate | C8H3BrF3N | Potentially similar biological effects | Bromine substituent may alter reactivity |
| 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate | C8H4F4N | Antiproliferative effects | Fluorine substituents provide different properties |
The uniqueness of 5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate lies in its specific combination of chlorine and trifluoromethoxy groups, which may impart distinct chemical reactivity and biological properties compared to similar compounds .